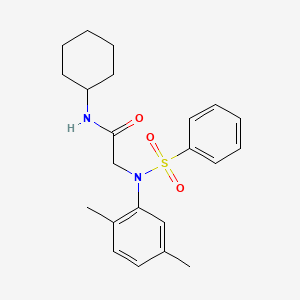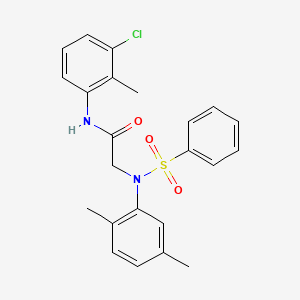
N~1~-cyclohexyl-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-cyclohexyl-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CCG-1423, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. CCG-1423 has been shown to inhibit Rho GTPase signaling, which is involved in cell migration and invasion, making it a promising candidate for the development of anti-cancer therapies. In
Wirkmechanismus
N~1~-cyclohexyl-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting Rho GTPase signaling, which is involved in cell migration and invasion. Rho GTPases are a family of proteins that play a critical role in regulating the cytoskeleton and cell motility. By inhibiting Rho GTPase signaling, this compound prevents cancer cells from migrating and invading other tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting Rho GTPase signaling, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that this compound could be used to selectively kill cancer cells while sparing healthy cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N~1~-cyclohexyl-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is that it has been extensively studied in preclinical models, making it a well-characterized compound for use in lab experiments. However, one limitation of this compound is that it can be difficult to work with due to its poor solubility in water.
Zukünftige Richtungen
There are a number of future directions for research on N~1~-cyclohexyl-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research could be to explore the use of this compound in combination with other cancer treatments, such as immunotherapy. Another area of research could be to investigate the potential use of this compound in other diseases, such as inflammatory bowel disease or multiple sclerosis. Finally, research could be conducted to develop more efficient synthesis methods for this compound, which would make it more accessible for use in lab experiments and potentially in clinical settings.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclohexyl-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting that it could be used to prevent the spread of cancer to other parts of the body. In addition, this compound has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-17-13-14-18(2)21(15-17)24(28(26,27)20-11-7-4-8-12-20)16-22(25)23-19-9-5-3-6-10-19/h4,7-8,11-15,19H,3,5-6,9-10,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHKBBXLCAKUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-acetylphenyl)-3-bromo-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3454105.png)
![3-bromo-N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3454110.png)
![3-bromo-N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3454121.png)
![3-bromo-N-cyclohexyl-N-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3454127.png)
![5-(2-furyl)-N-[3-nitro-5-(3-pyridinyloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3454133.png)
![2-(1-azepanylcarbonyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3454148.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3454156.png)
![N-(2,5-dichlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3454158.png)


![4-amino-2-(3,4,5-trimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B3454172.png)
![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-4-chloro-N-phenylbenzamide](/img/structure/B3454196.png)

